molecular formula C11H15O5P B041450 Dimethyl 2-oxo-3-phenoxypropylphosphonate CAS No. 40665-68-7

Dimethyl 2-oxo-3-phenoxypropylphosphonate

Cat. No. B041450
CAS RN: 40665-68-7
M. Wt: 258.21 g/mol
InChI Key: NQTSTBMCCAVWOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 2-oxo-3-phenoxypropylphosphonate and related compounds often involves reactions such as the Friedel-Crafts reaction, where dimethyl 2-oxopropylphosphonate reacts with electron-rich arenes to afford β,β-diarylphosphonates. This process, leveraging trifluoromethanesulfonic acid, yields moderate to good yields of the desired phosphonate derivatives (Plażuk & Zakrzewski, 2005).

Molecular Structure Analysis

The molecular structure of dimethyl 2-oxo-3-phenoxypropylphosphonate derivatives showcases strong intramolecular interactions, particularly between hydroxyl oxygen and the phosphorus atom. Crystallographic analysis reveals detailed aspects of these interactions, contributing to the stability and reactivity of the compound (Bourne, Modro, & Modro, 1995).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including alkylation, cycloaddition, and transformations involving electron-rich arenes. Its reactivity is influenced by the presence of the phosphonate group and the electron-rich phenoxypropyl moiety, enabling diverse chemical modifications and the synthesis of novel compounds with potential applications in various fields (Gurevich, Tebby, Dogadina, & Ionin, 1995).

Scientific Research Applications

  • Organic Synthesis and Catalysis : A study by Schuster and Evans (1995) found that Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate can react with 2-alkylidene-1,3-dithianes to produce pyran derivatives, which are of significant interest in organic synthesis and catalysis (Schuster & Evans, 1995).

  • Anticancer Agents : Fang et al. (2016) demonstrated that novel -aminophosphonate derivatives containing 2-oxoquinoline structures show moderate to high antitumor activities against various cancer cell lines, suggesting potential as new anticancer agents (Fang et al., 2016).

  • Pharmacological Applications : Papapoulos et al. (1989) reported that Dimethyl-APD is an effective oral treatment for Paget's disease, with a potency roughly five times greater than APD, highlighting its potential in medical treatments (Papapoulos et al., 1989).

  • Chemical Warfare Decomposition : Lee et al. (1994) explored the use of Cu-substituted hydroxyapatite catalysts for the oxidative decomposition of Dimethyl Methylphosphonate, a chemical warfare agent. Their findings suggest a potential application in defense and environmental remediation (Lee et al., 1994).

  • Sensor Technology : A study by Li et al. (2005) developed a novel molecularly imprinted polymer sensor capable of detecting O,O-dimethyl-(2,4-dichlorophenoxyacetoxyl) (3'-nitrophenyl)methinephosphonate in cabbage samples, showcasing an application in food safety and environmental monitoring (Li et al., 2005).

Safety And Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

As for future directions, Dimethyl 2-oxo-3-phenoxypropylphosphonate could potentially be explored further in the context of its role in the synthesis of novel prostanoid thromboxane A2 agonists . These agonists have significant implications in the medical field, particularly in relation to blood clotting.

properties

IUPAC Name

1-dimethoxyphosphoryl-3-phenoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTSTBMCCAVWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)COC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342248
Record name Dimethyl 2-oxo-3-phenoxypropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-oxo-3-phenoxypropylphosphonate

CAS RN

40665-68-7
Record name Dimethyl 2-oxo-3-phenoxypropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 33.2 g (268 mmoles) dimethyl methylphosphonate (Aldrich) in 360 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 118 ml of 2.34 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 22.2 g (134 mmole) methyl 2-phenoxy acetate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 14 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 175 ml water, the aqueous phase extracted with 100 ml portions of chloroform (3x), the combined organic extracts were backwashed (50 cc H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 172°-175° (0.5 mm) to give 24.6 g dimethyl 2-oxo-3-phenoxypropylphosphonate.
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33.2 g
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360 mL
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118 mL
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[Compound]
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methyl 2-phenoxy acetate
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22.2 g
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14 mL
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Synthesis routes and methods II

Procedure details

Dimethyl methylphosphonate (18 ml, 0.166 mol) was addded to anhydrous THF (150 ml) under argon atmosphere and cooled to -78° C. After 20 min. a solution of n-butyl lithium in hexane (1.59N, 108.8 ml, 0.173 mmol) was added to the mixture. After being stirred for 30 min. a solution of methyl phenoxyacetate (10 ml, 0.069 mmol) in 10 ml of anhydrous THF was added, and the reaction mixture was stirred successively for 30 min. at -78° C. and for 30 min. at room temperature, and acidified with acetic acid. After confirming a weakly acidic pH of the solution thus obtained, THF was distilled out. Water (50 ml) was added to the residue, and the resulting mixture was extracted with ethyl acetate (150 ml×3). The combined organic layers were washed with 100 ml of water and with 100 ml of brine, dried over anhydrous sodium sulfate, and concentrated. The oily product was distilled under reduced pressure to afford dimethyl 2-oxo-3-phenoxypropylphosphonate (14.65 g, 0.057 mol, yield: 82.3%). B.p.: 145°-147° C./0.1 mmHg. The product was identified by the following data.
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18 mL
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108.8 mL
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10 mL
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10 mL
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150 mL
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Synthesis routes and methods III

Procedure details

40.1 g. of dimethyl methylphosphonate were dissolved in 200 ml. of anhydrous tetrahydrofuran, to which 154 ml. of a 2N n-butyllithium solution in n-hexane were added dropwise whilst maintaining the temperature from -60°C. to -70°C. After stirring for 20 minutes, 15 g. of ethyl phenoxyacetate in 80 ml. of tetrahydrofuran were added to the solution. The mixture was stirred at the same temperature for 2 hours and then at room temperature overnight. The reaction mixture was neutralized with acetic acid and concentrated under reduced pressure. The residue was dissolved in a small amount of water and extracted with diethyl ether. The ethereal extracts were washed with an aqueous sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by distillation in vacuo to give 18.9 g. of the title compound having the following characteristics:
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Synthesis routes and methods IV

Procedure details

n-Butyl lithium (69 ml. of a 1.2 M solution in hexane) was added to a solution of dimethyl methylphosphonate (10.3 g.) in dry tetrahydrofuran at -78° C. in an atmosphere of nitrogen. After 10 minutes, a solution of phenoxyacetylchloride (4.1 g.) in dry tetrahydrofuran (20 ml.) was added dropwise, and the mixture was stirred for 4 hours at -78° C. The reaction mixture was neutralised with acetic acid and the solvents were removed under reduced pressure. The residue was shaken with a mixture of ether (100 ml.) and water (20 ml.), and the organic phase was separated and washed with brine. The solution was dried, the solvents were evaporated and the residue was distilled in a bulb distillation apparatus at an oven temperature of 160° C. and 0.1 mm. pressure, to give dimethyl 2-oxo-3-phenoxypropylphosphonate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-oxo-3-phenoxypropylphosphonate
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